molecular formula C23H16ClNO2 B12042538 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate CAS No. 355433-63-5

2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate

Cat. No.: B12042538
CAS No.: 355433-63-5
M. Wt: 373.8 g/mol
InChI Key: MFMDSLOWBGDWKM-UHFFFAOYSA-N
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Description

2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient method for synthesizing similar compounds . This method can significantly reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific quinoline structure, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with methyl and chlorophenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

355433-63-5

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

IUPAC Name

(2-methylphenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H16ClNO2/c1-15-6-2-5-9-22(15)27-23(26)19-14-21(16-10-12-17(24)13-11-16)25-20-8-4-3-7-18(19)20/h2-14H,1H3

InChI Key

MFMDSLOWBGDWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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